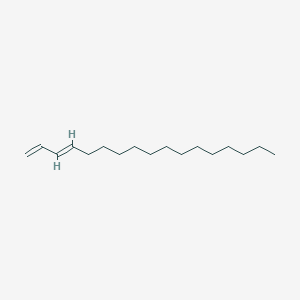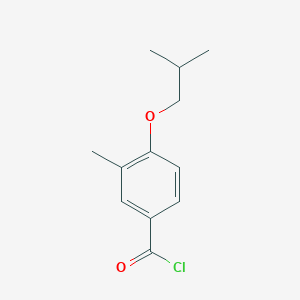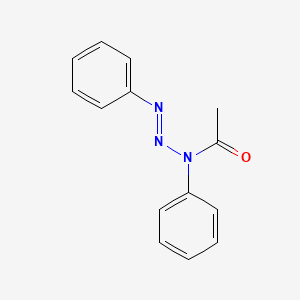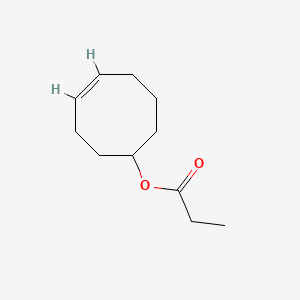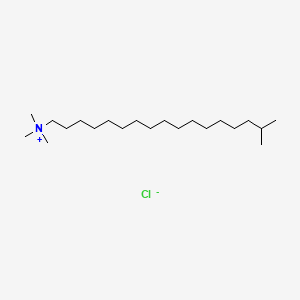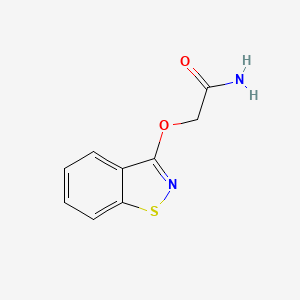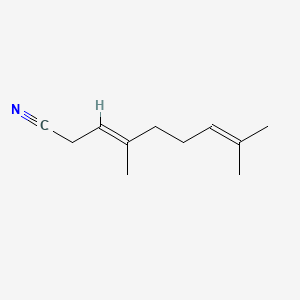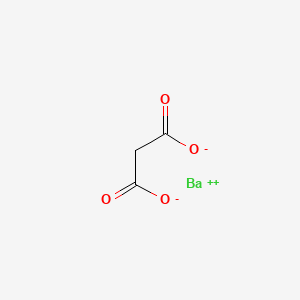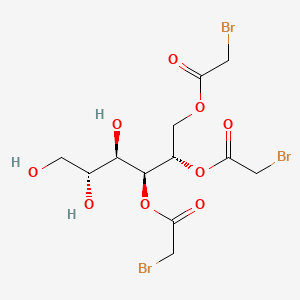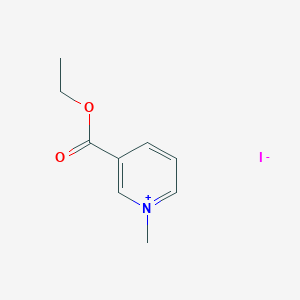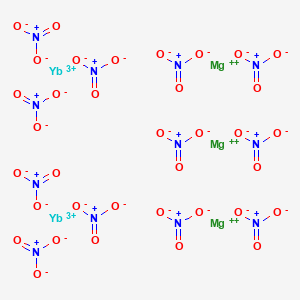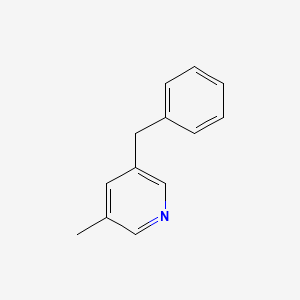
5-Benzyl-3-methylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Benzyl-3-methylpyridine is an organic compound belonging to the pyridine family Pyridines are heterocyclic aromatic compounds characterized by a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-3-methylpyridine can be achieved through several methods. One common approach involves the reaction of 3-methylpyridine with benzyl halides in the presence of a base, such as sodium hydride or potassium carbonate, under reflux conditions . Another method includes the use of Grignard reagents, where benzylmagnesium chloride reacts with 3-methylpyridine N-oxide, followed by reduction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. Catalysts and advanced purification techniques, such as distillation and crystallization, are employed to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Benzyl-3-methylpyridine undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens for halogenation.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Nitrated, sulfonated, or halogenated pyridine derivatives.
Scientific Research Applications
5-Benzyl-3-methylpyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Benzyl-3-methylpyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and methyl groups influence its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to various biological effects .
Comparison with Similar Compounds
3-Methylpyridine: Lacks the benzyl group, resulting in different chemical properties and applications.
5-Benzylpyridine: Lacks the methyl group, affecting its reactivity and biological activity.
2-Benzyl-3-methylpyridine: Similar structure but with the benzyl group at the 2-position, leading to different steric and electronic effects.
Uniqueness: 5-Benzyl-3-methylpyridine’s unique combination of benzyl and methyl groups at specific positions on the pyridine ring imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
74271-42-4 |
|---|---|
Molecular Formula |
C13H13N |
Molecular Weight |
183.25 g/mol |
IUPAC Name |
3-benzyl-5-methylpyridine |
InChI |
InChI=1S/C13H13N/c1-11-7-13(10-14-9-11)8-12-5-3-2-4-6-12/h2-7,9-10H,8H2,1H3 |
InChI Key |
UCWQMPICSBZRLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


